Scillascilloside B-1 Scillascilloside B-1
Brand Name: Vulcanchem
CAS No.: 2023822-41-3
VCID: VC0211730
InChI: InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1
SMILES: CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C
Molecular Formula: C40H64O13
Molecular Weight:

Scillascilloside B-1

CAS No.: 2023822-41-3

Cat. No.: VC0211730

Molecular Formula: C40H64O13

Molecular Weight:

* For research use only. Not for human or veterinary use.

Scillascilloside B-1 - 2023822-41-3

Specification

CAS No. 2023822-41-3
Molecular Formula C40H64O13
IUPAC Name 1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one
Standard InChI InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1
SMILES CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C
Appearance Powder

Introduction

Chemical Structure and Properties

Scillascilloside B-1, chemically identified as 15-deoxoeucosterol 3-O-α-L-arabinopyranosyl-(1 → 6)-β-D-glucopyranoside, is a complex glycoside with the CAS number 2023822-41-3 . It appears as a white amorphous powder with specific optical rotation [α]D25 -57.9 (c 0.30, MeOH) . The compound is classified as a norlanostane-type triterpenoid glycoside, featuring a characteristic glycosidic structure with arabinopyranosyl and glucopyranoside moieties . The molecular structure includes multiple functional groups that contribute to its bioactivity and chemical reactivity.

The structural elucidation of Scillascilloside B-1 was achieved through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy . The compound's structure was confirmed through ESIMS (positive mode) showing m/z 775 [M + Na]+ and HRESIMS (negative mode) showing m/z 751.4261 [M-H]- (calculated for C40H63O13, 751.4269) . These spectroscopic data provide crucial information for verifying the compound's identity and purity in research settings.

Physical and Chemical Properties

Table 1: Chemical Properties of Scillascilloside B-1

PropertyValueSource
Chemical FormulaC40H64O13
Molecular Weight752.928 g/mol
CAS Number2023822-41-3
Physical AppearanceWhite amorphous powder
Optical Rotation[α]D25 -57.9 (c 0.30, MeOH)
IR Spectrum3440, 2940, 2883, 1774, 1725, 1713, 1633, 1456, 1376, 1255, 1078, 1048, 1010, 755 cm-1
ESIMS (positive mode)m/z 775 [M + Na]+
HRESIMS (negative mode)m/z 751.4261 [M-H]-

The IR spectrum data indicates the presence of hydroxyl groups (3440 cm-1), alkane C-H stretching (2940, 2883 cm-1), carbonyl groups (1774, 1725, 1713 cm-1), and various C-O stretching vibrations (1078, 1048, 1010 cm-1) . These spectroscopic features are characteristic of glycosidic compounds and provide valuable information about the functional groups present in Scillascilloside B-1.

Source and Isolation

Natural Source

Scillascilloside B-1 is primarily isolated from the bulbs of Scilla scilloides, a flowering plant belonging to the Hyacinthaceae family . This plant has been traditionally used in some cultures for its medicinal properties, which likely stem from the bioactive compounds it contains, including Scillascilloside B-1 and related compounds.

Isolation and Purification

The isolation process for Scillascilloside B-1 typically involves extraction using ethanol or other suitable solvents, followed by various chromatographic techniques to purify the compound . The compound was first described in a 2015 study by Ren et al., who conducted a comprehensive analysis of lanostane-type triterpenoids from Scilla scilloides .

Currently, there are no widely reported industrial production methods for Scillascilloside B-1, and it is primarily obtained through natural extraction from its plant source . This limitation in production methodology presents challenges for scaling up research and potential therapeutic applications of the compound.

Related Compounds

Scillascilloside B-1 is one of several bioactive compounds isolated from Scilla scilloides. Related compounds include scillascillol (compound 1), scillascillone (compound 2), 15-deoxoeucosterol (compound 4), and 3-dehydro-15-deoxoeucosterol (compound 5), as well as xanthones: drimiopsin D (compound 6), drimiopsin C (compound 7), and norlichexanthone (compound 8) . These compounds share structural similarities with Scillascilloside B-1 but may exhibit different biological activities and physicochemical properties.

Biological Activities

Analgesic Effects

In addition to its anti-inflammatory properties, Scillascilloside B-1 has been documented to possess analgesic (pain-relieving) activities . This effect may be related to its anti-inflammatory action, as many anti-inflammatory compounds also exhibit analgesic properties through similar mechanisms. The analgesic properties make Scillascilloside B-1 a compound of interest for potential pain management applications.

Blood Circulation Promotion

Research indicates that Scilla scilloides, the source plant of Scillascilloside B-1, promotes blood circulation . Scillascilloside B-1, as one of the bioactive compounds isolated from this plant, may contribute to this property. This effect could be valuable in the context of cardiovascular health and conditions associated with impaired circulation.

Antitrypanosomal Activity

One of the notable biological activities associated with norlanostane-type saponin glycosides similar to Scillascilloside B-1 is their antitrypanosomal effect. Research suggests that a norlanostane-type saponin glycoside from the same plant source demonstrated 98.9% inhibition against Trypanosoma brucei brucei at a concentration of 20 μM . This significant antitrypanosomal activity highlights the potential of Scillascilloside B-1 and related compounds as leads for antiparasitic drug development.

Biological ActivityDescriptionSource
Anti-inflammatoryReduces inflammation in experimental models
AnalgesicPain-relieving effects
Blood Circulation PromotionEnhances blood flow
AntitrypanosomalSimilar compounds show 98.9% inhibition against T. brucei brucei at 20 μM

Mechanism of Action

Blood Circulation Effects

The mechanisms underlying the blood circulation-promoting effects of Scillascilloside B-1 remain to be fully characterized. Potential mechanisms could include vasodilation, inhibition of platelet aggregation, or effects on blood viscosity. Understanding these mechanisms would be valuable for developing therapeutic applications targeting circulatory disorders.

Antitrypanosomal Activity

Analytical Methods for Identification and Quantification

Spectroscopic Methods

Scillascilloside B-1 can be identified and characterized using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These methods provide valuable information about the compound's structure, purity, and identity.

Chromatographic Methods

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly used for the isolation, purification, and quantification of Scillascilloside B-1 from plant extracts and in pharmaceutical formulations. These methods allow for the separation of the compound from complex mixtures and provide quantitative data on its concentration.

Metabolomics Approaches

Recent advances in metabolomics have facilitated the identification and characterization of bioactive compounds like Scillascilloside B-1 from complex natural extracts . The combination of biological activity testing with metabolomics accelerates drug discovery by enabling the rapid identification of active components in crude extracts .

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